molecular formula C10H13N3O2 B2661965 N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide CAS No. 338420-50-1

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide

Cat. No.: B2661965
CAS No.: 338420-50-1
M. Wt: 207.233
InChI Key: XBDNVQITHLXLCA-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate acylating agent. One common method is the reaction of 4,6-dimethylpyrimidine with ethyl acetoacetate under basic conditions, followed by acidification to yield the desired product . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-4-7(2)12-10(11-6)13-9(15)5-8(3)14/h4H,5H2,1-3H3,(H,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDNVQITHLXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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